Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate
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Overview
Description
Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate is an organic compound with the molecular formula C15H20O3. It is a derivative of benzoic acid and features an allyloxy group, an ethyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate typically involves the esterification of 4-allyloxy-3-ethyl-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methoxy-3-ethyl-2-methylbenzoate
- Ethyl 4-ethoxy-3-ethyl-2-methylbenzoate
- Ethyl 4-propoxy-3-ethyl-2-methylbenzoate
Uniqueness
Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications .
Properties
CAS No. |
94204-19-0 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 3-ethyl-2-methyl-4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C15H20O3/c1-5-10-18-14-9-8-13(15(16)17-7-3)11(4)12(14)6-2/h5,8-9H,1,6-7,10H2,2-4H3 |
InChI Key |
OVKIFUXQGMFRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1C)C(=O)OCC)OCC=C |
Origin of Product |
United States |
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